molecular formula C8H6BrN3 B3294058 2-Bromo-4-(imidazol-1-yl)pyridine CAS No. 886363-89-9

2-Bromo-4-(imidazol-1-yl)pyridine

Cat. No.: B3294058
CAS No.: 886363-89-9
M. Wt: 224.06 g/mol
InChI Key: LCOCZAMFACRLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety

Preparation Methods

The synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromopyridine and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, where the imidazole ring attaches to the pyridine ring at the 4-position, replacing a hydrogen atom.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-Bromo-4-(imidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions. Common reagents include organometallic compounds and other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Major products from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.

Scientific Research Applications

2-Bromo-4-(imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of new materials with unique electronic or optical properties.

    Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Biological Studies: Researchers use this compound to study biological pathways and interactions, particularly those involving imidazole-containing enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(imidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, binding to active sites and modulating their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

2-Bromo-4-(imidazol-1-yl)pyridine can be compared to other similar compounds, such as:

    2-Bromo-4-(1H-imidazol-1-yl)pyridine: Similar structure but with different substitution patterns.

    4-(1H-imidazol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.

    2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A fused bicyclic compound with distinct properties and uses.

The uniqueness of this compound lies in its combination of a brominated pyridine ring and an imidazole moiety, which imparts specific reactivity and binding characteristics valuable in various research fields.

Properties

IUPAC Name

2-bromo-4-imidazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCZAMFACRLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(imidazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(imidazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(imidazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(imidazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(imidazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(imidazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.